molecular formula C18H15FN2O2 B7518372 5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide

5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide

Cat. No. B7518372
M. Wt: 310.3 g/mol
InChI Key: NIXOXJQXKWMQNM-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(1-phenylethyl)isoxazole-3-carboxamide, commonly known as FLX, is a chemical compound that belongs to the class of isoxazole carboxamides. This compound has been widely used in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

FLX acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor in response to glutamate, the endogenous ligand of mGluR5. This results in the activation of various intracellular signaling pathways, such as the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the mammalian target of rapamycin (mTOR) pathway. These pathways are involved in various physiological and pathological processes, such as synaptic plasticity, gene expression, and cell survival.
Biochemical and Physiological Effects:
FLX has been shown to have various biochemical and physiological effects, such as cognitive enhancement, neuroprotection, and anti-inflammatory activity. It has been found to improve cognitive performance in various animal models of cognitive impairment, such as the Morris water maze test and the novel object recognition test. FLX has also been shown to protect against various neurotoxic insults, such as oxidative stress, excitotoxicity, and neuroinflammation. Additionally, FLX has been found to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

FLX has several advantages for lab experiments, such as its high potency, selectivity, and solubility. It can be easily synthesized and purified using standard laboratory techniques. However, FLX also has some limitations, such as its poor bioavailability and short half-life, which may limit its use in vivo. Additionally, FLX may have off-target effects on other receptors or enzymes, which may complicate the interpretation of the experimental results.

Future Directions

FLX has shown great potential as a pharmacological tool for studying the role of mGluR5 in various physiological and pathological processes. However, there are still many unanswered questions regarding the mechanism of action, the optimal dosing regimen, and the potential side effects of FLX. Future research should focus on elucidating the molecular mechanisms underlying the cognitive-enhancing and neuroprotective effects of FLX, as well as exploring its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. Additionally, the development of more potent and selective mGluR5 positive allosteric modulators may overcome the limitations of FLX and pave the way for the clinical translation of this promising class of compounds.

Synthesis Methods

FLX can be synthesized using various methods, including the reaction of 4-fluoroacetophenone with ethylmagnesium bromide followed by the reaction with isoxazole-3-carboxylic acid. Another method involves the reaction of 4-fluoroacetophenone with 1-phenylethylamine followed by the reaction with isoxazole-3-carboxylic acid. The purity of the synthesized FLX can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

FLX has been extensively used in scientific research due to its unique pharmacological properties. It has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological and pathological processes, such as learning and memory, anxiety, depression, addiction, and neurodegeneration. FLX has also been shown to enhance the release of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing and neuroprotective effects.

properties

IUPAC Name

5-(4-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12(13-5-3-2-4-6-13)20-18(22)16-11-17(23-21-16)14-7-9-15(19)10-8-14/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOXJQXKWMQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide

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